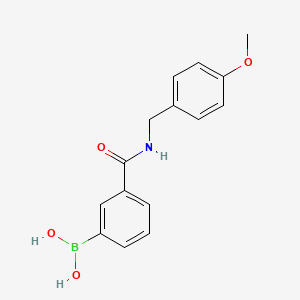

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid

Description

Overview of Boronic Acids in Chemical Research

Boronic acids constitute a fundamental class of organoboron compounds characterized by the general formula R–B(OH)₂, where the boron atom is connected to an organic substituent and two hydroxyl groups. These compounds have emerged as indispensable tools in modern chemical research due to their unique electronic properties and reactivity patterns. The boron atom in boronic acids exhibits sp²-hybridization with a vacant p-orbital, conferring Lewis acid character that enables the formation of reversible covalent complexes with Lewis bases including sugars, amino acids, and hydroxamic acids. This distinctive property has positioned boronic acids as versatile building blocks in organic synthesis, particularly in carbon-carbon bond formation through reactions such as the Suzuki-Miyaura cross-coupling reaction.

The equilibrium between boronic acids and their tetrahedral boronate complexes represents a critical aspect of their chemistry, with typical pKa values around 9 for the boronic acid form and approximately 7 for the boronate complexes. This pH-dependent behavior enables sophisticated applications in molecular recognition and sensing technologies. The reversible nature of boronic acid interactions with diols and other Lewis bases has found profound applications in saccharide detection, drug delivery systems, and chemical sensing platforms. Furthermore, the development of transition-metal-free transformations involving boronic acids has expanded their utility beyond traditional cross-coupling reactions, enabling the construction of carbon-nitrogen, carbon-oxygen, and various carbon-heteroatom bonds under mild conditions.

The synthetic accessibility of boronic acids through multiple methodologies, including reactions of organometallic compounds with borate esters, transmetallation reactions, and palladium-catalyzed borylation processes, has contributed to their widespread adoption in academic and industrial research. Modern synthesis techniques such as the Miyaura borylation reaction have further enhanced the availability of diverse boronic acid derivatives, facilitating the exploration of structure-activity relationships and the development of compounds with tailored properties for specific applications.

Significance of this compound in Academic Studies

This compound, with the molecular formula C₁₅H₁₆BNO₄ and molecular weight of 285.10 g/mol, represents a sophisticated example of functionalized arylboronic acid design. The compound's structural complexity, featuring a meta-positioned carbamoyl group linked to a 4-methoxybenzyl substituent on the phenylboronic acid framework, provides multiple sites for intermolecular interactions and enhanced solubility characteristics compared to simpler boronic acid derivatives. This structural arrangement enables researchers to investigate the effects of electronic modulation and steric influence on boronic acid reactivity and binding affinity.

The presence of the methoxybenzyl carbamoyl substituent introduces several important chemical features that distinguish this compound from conventional arylboronic acids. The methoxy group serves as an electron-donating substituent that can influence the electronic properties of the aromatic system, potentially affecting the Lewis acidity of the boron center and the compound's overall reactivity profile. The carbamoyl linkage provides opportunities for hydrogen bonding interactions, which can be particularly valuable in molecular recognition studies and the design of selective binding systems. These structural elements collectively contribute to enhanced solubility in organic solvents while maintaining the fundamental boronic acid reactivity that makes these compounds valuable in synthetic applications.

Academic research applications of this compound have focused on its utility as a building block in complex molecule synthesis and its potential role in the development of novel materials with specific recognition properties. The compound's availability through specialized chemical suppliers indicates its growing importance in research applications, with current market pricing reflecting the specialized synthesis required for its preparation. Research institutions have utilized this compound in studies exploring structure-activity relationships in boronic acid chemistry, particularly in investigations of how substitution patterns affect binding affinity and selectivity in various chemical and biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆BNO₄ |

| Molecular Weight | 285.10 g/mol |

| CAS Registry Number | 874288-15-0 |

| MDL Number | MFCD28167469 |

| Physical State | White Solid |

| Storage Temperature | Room Temperature (20-22°C) |

Historical Development and Discovery

The development of this compound emerged from the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860 with the first synthesis and isolation of ethylboronic acid through the reaction of diethylzinc with triethyl borate followed by oxidation. This foundational discovery established the fundamental principles of organoboron chemistry that would later enable the development of more sophisticated boronic acid derivatives. The evolution from simple alkylboronic acids to complex arylboronic acid derivatives represents decades of methodological advancement and synthetic innovation.

The specific synthesis pathways leading to this compound likely evolved from advances in palladium-catalyzed borylation reactions and improved methods for introducing functional groups onto aromatic boronic acid frameworks. The development of reliable methods for coupling carboxylic acid derivatives with amines, combined with advances in boronic acid synthesis, provided the synthetic foundation necessary for accessing this complex molecule. The compound's emergence in commercial chemical catalogs during the early 21st century coincided with increased interest in functionalized boronic acids for pharmaceutical research and materials science applications.

The historical progression from simple phenylboronic acid, first synthesized through reactions of phenylmagnesium bromide with trimethyl borate, to sophisticated derivatives like this compound illustrates the maturation of organoboron chemistry as a field. This evolution has been driven by the recognition that substitution patterns on arylboronic acids can dramatically influence their properties and applications, leading to the systematic exploration of various functional group combinations. The incorporation of methoxybenzyl carbamoyl substituents represents a strategic approach to modulating both the electronic properties and the molecular recognition capabilities of the boronic acid framework.

Comparative Context within Arylboronic Acids

Within the broader family of arylboronic acids, this compound occupies a unique position due to its sophisticated substitution pattern and the presence of multiple functional groups that can participate in intermolecular interactions. Compared to simple arylboronic acids such as phenylboronic acid, which has a melting point of 216°C and pKa of 8.83, the functionalized derivative exhibits altered physical and chemical properties resulting from the electronic and steric effects of its substituents. The methoxy group contributes electron density to the aromatic system, while the carbamoyl linkage introduces hydrogen bonding capabilities and increased molecular complexity.

The compound's relationship to other functionalized arylboronic acids can be understood through comparison with related derivatives that incorporate similar functional groups. For instance, 4-methoxyphenylboronic acid, a simpler analog with only the methoxy substituent, has a melting point of 204-206°C and a predicted pKa of 8.96. The addition of the carbamoyl substituent in the meta position significantly increases molecular complexity and provides additional sites for intermolecular interactions, potentially altering solubility characteristics and binding affinity in various applications.

The presence of the methoxybenzyl carbamoyl substituent places this compound within a specialized category of boronic acids designed for specific research applications requiring enhanced molecular recognition capabilities. Unlike simple arylboronic acids that rely primarily on the boron center for their reactivity and binding properties, this compound incorporates additional functional groups that can participate in hydrogen bonding and hydrophobic interactions. This multifunctional character distinguishes it from both electron-rich derivatives like 4-methoxyphenylboronic acid and electron-deficient compounds such as 3-nitrophenylboronic acid.

| Compound | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Phenylboronic Acid | 121.93 g/mol | Boronic acid | Cross-coupling reactions |

| 4-Methoxyphenylboronic Acid | 151.96 g/mol | Methoxy, boronic acid | Suzuki coupling, sensor applications |

| This compound | 285.10 g/mol | Methoxy, carbamoyl, boronic acid | Advanced synthetic applications, molecular recognition |

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHSWLXHDJCBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

Synthesis Steps

Imine Formation : The first step involves the reaction of 3-formylphenylboronic acid with 4-methoxybenzylamine to form an imine intermediate. This reaction typically occurs in a solvent like ethanol under reflux conditions.

Carbamoylation : The imine intermediate would then need to be converted into a carbamoyl group. This could involve reaction with a carbamoylating agent, though direct methods for this conversion are less common and might require additional steps.

Purification : The final product would be purified using techniques such as column chromatography or recrystallization.

Challenges and Considerations

- Stability of Boronic Acid : Boronic acids can be sensitive to moisture and require careful handling.

- Selectivity : Ensuring the correct regiochemistry and avoiding side reactions is crucial.

Related Synthesis Methods

Synthesis of Similar Compounds

The synthesis of boronic acid compounds often involves the use of formylphenylboronic acids as starting materials. For example, the synthesis of 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid involves refluxing 4-amino benzoic hydrazide with 3-formyl phenyl boronic acid in ethanol.

Protection and Deprotection Strategies

In some cases, protecting groups like tert-butoxycarbonyl (Boc) are used to protect amines during synthesis. For instance, 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid is prepared by reacting 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate in tetrahydrofuran.

Data Tables for Related Compounds

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as toluene or ethanol.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds.

Scientific Research Applications

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs and enzyme inhibitors.

Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid with structurally related boronic acids:

Key Observations :

- Biological Activity: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition at low micromolar concentrations, suggesting that methoxy-containing boronic acids are promising scaffolds for drug discovery .

Pharmacokinetic and Physicochemical Metrics

- While direct data for the target compound are lacking, analogs like (4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 405520-68-5) have calculated properties such as TPSA = 66.4 Ų (polar surface area) and LogP = 1.43 , indicating moderate hydrophilicity . These metrics are critical for drug-likeness and membrane permeability.

Biological Activity

(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with promising biological activities, particularly in the field of cancer research. Its unique structural features, including a methoxybenzyl group and a carbamoyl moiety, enhance its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H14BNO4 and a molecular weight of approximately 263.06 g/mol. Its structure includes a boronic acid functional group, which is crucial for its biological activity and interactions with various targets.

Target Interaction

The primary mode of action for this compound involves its role in the Suzuki–Miyaura (SM) cross-coupling reaction. The compound interacts with biological targets through a process known as transmetalation, which is essential for forming carbon-carbon bonds in organic synthesis.

Biochemical Pathways

This compound significantly affects the SM coupling pathway, which is vital in various biochemical processes. Its stability and reactivity make it an attractive candidate for further studies in drug development.

Anticancer Potential

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

- Case Study : A study evaluated the antiproliferative effects of phenylboronic acid derivatives, including this compound, on five diverse cancer cell lines using the sulforhodamine B (SRB) method. The results showed low micromolar IC50 values for several derivatives, indicating strong antiproliferative activity .

Structure-Activity Relationship

A clear structure-activity relationship has been observed, where modifications to the compound's structure can significantly influence its biological activity. For instance, the presence of the methoxybenzyl group enhances solubility and interaction with biological targets compared to simpler phenylboronic acids .

Comparative Analysis

A comparison of this compound with other boronic acid derivatives highlights its unique features:

| Compound Name | Structure | Key Features |

|---|---|---|

| (3-Carbamoylphenyl)boronic acid | C12H12BNO3 | Lacks methoxy group; different biological profile |

| (4-Methoxyphenyl)boronic acid | C13H13BNO3 | Similar structure but without carbamoyl group; limited reactivity |

| (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid | C13H14BFNO4 | Contains fluorine; studied for protein kinase inhibition |

The presence of both the methoxybenzyl and carbamoyl groups in this compound distinguishes it from other compounds, potentially enhancing its solubility and biological activity .

Pharmacokinetics and Safety Profile

Boronic acids are generally known for their stability and low toxicity profiles. Preliminary studies suggest that this compound does not exhibit significant toxic effects on healthy cell lines while demonstrating high cytotoxicity towards cancerous cells .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (3-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the boronic acid group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Carbamoyl Formation : Reaction of an intermediate amine with 4-methoxybenzyl isocyanate under inert atmosphere, with yields sensitive to solvent polarity (e.g., DMF vs. THF) .

- Purification : Preparative HPLC or column chromatography is critical to isolate the final product, with yields ranging from 5% to 21% depending on reaction optimization .

Key Parameters : Temperature (60–80°C for coupling), pH control (neutral for boronic acid stability), and solvent choice (THF for solubility) .

Basic: How is structural confirmation achieved for this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., δ 7.70–7.16 ppm for aromatic protons, δ 167.15 ppm for carbamoyl carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ observed at 393.21902 vs. calculated 393.21914) .

- Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O vibrations) .

Advanced: How do steric and electronic effects of the 4-methoxybenzyl group influence reactivity in cross-coupling reactions?

- Steric Effects : The methoxybenzyl group increases steric hindrance, reducing reaction rates in Suzuki couplings. DFT calculations show torsional angles of ~30° between the carbamoyl and boronic acid groups, affecting transition-state geometry .

- Electronic Effects : Electron-donating methoxy groups enhance boronic acid stability but may reduce electrophilicity of the aryl ring. Hammett substituent constants (σ⁺) predict slower oxidative addition in Pd-catalyzed reactions .

Mitigation Strategies : Use of bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to overcome steric limitations .

Advanced: What methodologies are used to evaluate its enzyme inhibition potential?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., dissociation constants Kd in µM range) with target enzymes like autotaxin .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for boronic acid-diol interactions, critical for assessing inhibition mechanisms .

- Kinetic Assays : Monitor enzymatic activity (e.g., IC₅₀ values) under varying pH (6.5–8.5) to exploit pH-dependent boronate ester formation .

Advanced: How do computational methods aid in understanding its electronic structure?

- Density Functional Theory (DFT) : Predicts bond lengths (B-C: ~1.48 Å) and HOMO-LUMO gaps (~4.5 eV), correlating with experimental reactivity .

- Molecular Dynamics (MD) : Simulates binding conformations with proteins, identifying key hydrogen bonds between the carbamoyl group and catalytic residues (e.g., Lys123 in autotaxin) .

- ADMET Predictions : Computational models assess solubility (LogP ~2.1) and metabolic stability, guiding lead optimization .

Data Contradiction Analysis: Why do reported NMR chemical shifts vary across studies?

- Solvent Effects : δ values shift by 0.1–0.3 ppm in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with the boronic acid .

- pH Sensitivity : Boronic acid exists in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, altering peak splitting in ¹¹B NMR .

- Impurity Artifacts : Residual solvents (e.g., THF at δ 3.58 ppm) or byproducts (e.g., deboronated intermediates) may obscure signals .

Advanced: How does this compound compare to analogs in biological activity?

| Analog | Structural Variation | Key Difference |

|---|---|---|

| Compound 12a | Methoxyester substituent | 69% yield vs. 21% for target compound; reduced aqueous solubility |

| 4-Chloro-3-(cyclopropylcarbamoyl)phenyl | Chlorine substituent | Enhanced enzyme affinity (Kd = 1.2 µM vs. 3.5 µM) due to hydrophobic interactions |

| 4-Methoxybenzyl thioether | Thioether linkage | Lower metabolic stability (t₁/₂ = 2 h vs. 5 h) due to sulfur oxidation |

Advanced: What strategies optimize its stability in aqueous solutions?

- pH Buffering : Maintain pH 7.4–8.0 to stabilize the boronate anion, minimizing hydrolysis .

- Co-solvents : Use 10–20% DMSO to enhance solubility and prevent aggregation .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Basic: What are its primary applications in medicinal chemistry?

- Enzyme Inhibition : Targets serine proteases and hydrolases via reversible boronate-diol interactions .

- Prodrug Design : Serves as a bioresponsive carrier for hydroxyl-containing drugs (e.g., doxorubicin) .

- Biosensors : Functionalizes surfaces for glucose detection via boronic acid-diol binding .

Advanced: How are kinetic parameters (e.g., kcat/KM) determined for its reactions?

- Stopped-Flow Spectroscopy : Measures rapid reaction kinetics (millisecond resolution) for boronate ester formation .

- Michaelis-Menten Analysis : Fits time-course data to determine KM and Vmax for enzymatic reactions .

- Isotope Labeling : ¹⁸O-labeled water tracks hydrolysis rates via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.